Cas no 744227-38-1 (2-Chloro-n-methyl-n-({2-(trifluoromethyl)phenylcarbamoyl}methyl)acetamide)

2-Chloro-n-methyl-n-({2-(trifluoromethyl)phenylcarbamoyl}methyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-CHLORO-N-METHYL-N-(2-OXO-2-[[2-(TRIFLUOROMETHYL)PHENYL]AMINO]ETHYL)ACETAMIDE
- 2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide
- 2-CHLORO-N-METHYL-N-(2-OXO-2-([2-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHYL)ACETAMIDE
- C12H12ClF3N2O2
- 2-chloro-N-methyl-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide
- 2-Chloro-N-methyl-N-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)acetamide
- J-509152
- Z56973560
- AKOS001055547
- EN300-11911
- 744227-38-1
- 2-[(2-chloroacetyl)-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
- G38594
- 2-Chloro-n-methyl-n-({2-(trifluoromethyl)phenylcarbamoyl}methyl)acetamide
-
- MDL: MFCD05266748
- インチ: InChI=1S/C12H12ClF3N2O2/c1-18(11(20)6-13)7-10(19)17-9-5-3-2-4-8(9)12(14,15)16/h2-5H,6-7H2,1H3,(H,17,19)
- InChIKey: QOZAAOJVMDJPTE-UHFFFAOYSA-N
- ほほえんだ: CN(C(CCl)=O)CC(NC1=CC=CC=C1C(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 308.0539398g/mol
- どういたいしつりょう: 308.0539398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 49.4Ų
2-Chloro-n-methyl-n-({2-(trifluoromethyl)phenylcarbamoyl}methyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11911-0.1g |
2-chloro-N-methyl-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide |
744227-38-1 | 93% | 0.1g |
$73.0 | 2023-04-29 | |
Enamine | EN300-11911-0.5g |
2-chloro-N-methyl-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide |
744227-38-1 | 93% | 0.5g |
$197.0 | 2023-04-29 | |
Enamine | EN300-11911-2.5g |
2-chloro-N-methyl-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide |
744227-38-1 | 93% | 2.5g |
$558.0 | 2023-04-29 | |
TRC | C625010-100mg |
2-Chloro-n-methyl-n-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide |
744227-38-1 | 100mg |
$ 95.00 | 2022-06-06 | ||
Enamine | EN300-11911-1.0g |
2-chloro-N-methyl-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide |
744227-38-1 | 93% | 1g |
$284.0 | 2023-04-29 | |
Enamine | EN300-11911-0.25g |
2-chloro-N-methyl-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide |
744227-38-1 | 93% | 0.25g |
$105.0 | 2023-04-29 | |
Aaron | AR00FCS0-5g |
2-CHLORO-N-METHYL-N-(2-OXO-2-[[2-(TRIFLUOROMETHYL)PHENYL]AMINO]ETHYL)ACETAMIDE |
744227-38-1 | 93% | 5g |
$1160.00 | 2023-12-13 | |
Enamine | EN300-11911-250mg |
2-chloro-N-methyl-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide |
744227-38-1 | 93.0% | 250mg |
$105.0 | 2023-10-03 | |
A2B Chem LLC | AH15300-5g |
2-CHLORO-N-METHYL-N-(2-OXO-2-[[2-(TRIFLUOROMETHYL)PHENYL]AMINO]ETHYL)ACETAMIDE |
744227-38-1 | 93% | 5g |
$904.00 | 2024-04-19 | |
A2B Chem LLC | AH15300-10g |
2-CHLORO-N-METHYL-N-(2-OXO-2-[[2-(TRIFLUOROMETHYL)PHENYL]AMINO]ETHYL)ACETAMIDE |
744227-38-1 | 93% | 10g |
$1324.00 | 2024-04-19 |
2-Chloro-n-methyl-n-({2-(trifluoromethyl)phenylcarbamoyl}methyl)acetamide 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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9. Back matter
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
2-Chloro-n-methyl-n-({2-(trifluoromethyl)phenylcarbamoyl}methyl)acetamideに関する追加情報
Introduction to 2-Chloro-n-methyl-n-({2-(trifluoromethyl)phenylcarbamoyl}methyl)acetamide (CAS No. 744227-38-1)
2-Chloro-n-methyl-n-({2-(trifluoromethyl)phenylcarbamoyl}methyl)acetamide (CAS No. 744227-38-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of acetamides and is characterized by the presence of a chloro group, a methyl group, and a trifluoromethylphenylcarbamoyl moiety. These functional groups contribute to its diverse chemical properties and biological interactions, making it a valuable candidate for various applications in drug discovery and development.
The chloro group in the structure of 2-Chloro-n-methyl-n-({2-(trifluoromethyl)phenylcarbamoyl}methyl)acetamide plays a crucial role in modulating its solubility, reactivity, and metabolic stability. Chlorine atoms are known for their ability to enhance the lipophilicity of molecules, which can improve their cellular uptake and bioavailability. This property is particularly important in the design of drugs that need to cross biological membranes efficiently.
The methyl group attached to the nitrogen atom in the acetamide moiety further influences the compound's physicochemical properties. Methyl groups are often used in medicinal chemistry to optimize the lipophilicity and steric hindrance of molecules, which can affect their binding affinity to target proteins and their overall pharmacokinetic profile.
The trifluoromethylphenylcarbamoyl moiety is a key feature of this compound, contributing significantly to its biological activity. Trifluoromethyl groups are known for their strong electron-withdrawing properties, which can enhance the potency and selectivity of drug candidates. The presence of this moiety has been associated with improved metabolic stability and reduced toxicity, making it an attractive functional group for drug design.
Recent studies have explored the potential therapeutic applications of 2-Chloro-n-methyl-n-({2-(trifluoromethyl)phenylcarbamoyl}methyl)acetamide. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, this compound has shown promising inhibitory effects on certain kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory activity of 2-Chloro-n-methyl-n-({2-(trifluoromethyl)phenylcarbamoyl}methyl)acetamide against a panel of kinases. The results demonstrated that this compound selectively inhibited the activity of a specific kinase with high potency and selectivity. This finding suggests that 2-Chloro-n-methyl-n-({2-(trifluoromethyl)phenylcarbamoyl}methyl)acetamide could be further developed as a lead compound for targeted therapy in cancer treatment.
Another area of interest is the potential use of this compound as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation, which can lead to tissue damage and organ dysfunction. Preliminary studies have shown that 2-Chloro-n-methyl-n-({2-(trifluoromethyl)phenylcarbamoyl}methyl)acetamide exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and reducing oxidative stress.
Furthermore, the compound's ability to cross biological membranes efficiently makes it a suitable candidate for developing drug delivery systems that can target specific tissues or organs. For example, nanoparticle-based delivery systems have been explored to enhance the bioavailability and therapeutic efficacy of 2-Chloro-n-methyl-n-({2-(trifluoromethyl)phenylcarbamoyl}methyl)acetamide in treating various diseases.
In conclusion, 2-Chloro-n-methyl-n-({2-(trifluoromethyl)phenylcarbamoyl}methyl)acetamide (CAS No. 744227-38-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, including the chloro, methyl, and trifluoromethyphenylcarbamoyl moieties, contribute to its favorable chemical properties and biological interactions. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in drug discovery and development.
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